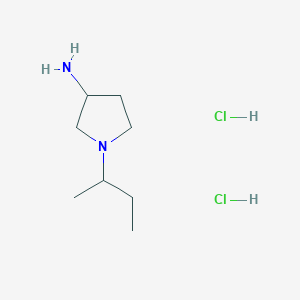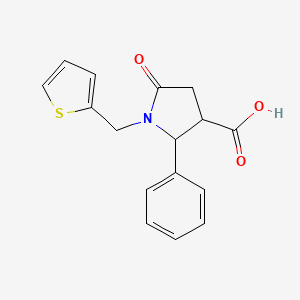![molecular formula C12H26N2O2Si B1486227 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide CAS No. 2203071-25-2](/img/structure/B1486227.png)
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide
概要
説明
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide is a complex organic compound that features a cyclopropane ring, a hydrazide group, and a tert-butyl(dimethyl)silyl-protected hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the hydrazide group: This step involves the reaction of the cyclopropane derivative with hydrazine or its derivatives under controlled conditions.
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide group or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, while the hydrazide group can form hydrogen bonds and participate in nucleophilic attacks. The silyl-protected hydroxyl group can be deprotected under acidic conditions, revealing a reactive hydroxyl group that can engage in further chemical transformations.
類似化合物との比較
Similar Compounds
2-(tert-Butyldimethylsiloxy)ethanol: Similar in structure but lacks the cyclopropane and hydrazide groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl-protected hydroxyl group but differs in the presence of an aldehyde group instead of a cyclopropane ring.
Uniqueness
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, a hydrazide group, and a silyl-protected hydroxyl group
特性
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2Si/c1-12(2,3)17(4,5)16-7-6-9-8-10(9)11(15)14-13/h9-10H,6-8,13H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJBXCBJIAFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1486148.png)

![N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1486157.png)
![2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486158.png)
![2-Propyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486159.png)
![1-(4-Morpholinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486161.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-ylmethanol hydrochloride](/img/structure/B1486162.png)

![Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate](/img/structure/B1486164.png)

![4-[(2-Cyclopentylacetyl)(methyl)amino]-3-(3,4-dichlorophenyl)butyl methanesulfonate](/img/structure/B1486166.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride](/img/structure/B1486167.png)
